7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
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Overview
Description
7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is an organic compound known for its complex structure, which incorporates elements of both quinoline and isochromen. This fusion results in a molecule with diverse and interesting chemical properties that have made it a subject of scientific research, particularly in the fields of medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one typically involves a multi-step process. This includes the formation of the dihydroquinolinylcarbonyl moiety, which is then coupled with the isochromenone structure. A bromination step introduces the bromine atom at the 7-position. Reaction conditions generally involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound requires efficient and scalable methods. Large-scale reactions are conducted in batch reactors where the conditions can be closely monitored and controlled. The industrial synthesis often involves the use of flow chemistry to improve reaction times and yields, as well as reduce the environmental impact by minimizing waste products.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various types of chemical reactions. These include:
Oxidation: Typically involves reagents like hydrogen peroxide or molecular oxygen under catalytic conditions.
Reduction: Can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7-position is a potential site for substitution reactions, which can be catalyzed by palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, catalysts such as manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, reaction often conducted in anhydrous solvents.
Substitution: Palladium or copper catalysts, various nucleophiles (e.g., amines, alkyl halides).
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Typically yields alcohols or amines.
Substitution: Produces a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
This compound has found numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specialized properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where the compound can act as an inhibitor or modulator. Its unique structure allows it to fit into binding pockets of these targets, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
When compared to similar compounds, such as other quinoline or isochromen derivatives, 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one stands out due to its unique combination of both structural elements. This fusion imparts distinct chemical properties and reactivity that are not observed in its individual components. Similar compounds might include 7-chloro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one or 7-fluoro-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, which differ mainly in the halogen atom substitution and consequently, their reactivity and applications.
Properties
IUPAC Name |
7-bromo-3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-20(12-14-8-9-15(21)11-16(14)18(23)25-20)19(24)22-10-4-6-13-5-2-3-7-17(13)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDDIEVJRKSHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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